2-Bromo-1-(6-fluoronaphthalen-2-yl)ethan-1-one
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Overview
Description
2-Bromo-1-(6-fluoronaphthalen-2-yl)ethan-1-one is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-fluoronaphthalen-2-yl)ethan-1-one typically involves the bromination of 1-(6-fluoronaphthalen-2-yl)ethan-1-one. This reaction can be carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-fluoronaphthalen-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted ethanones.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(6-fluoronaphthalen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-fluoronaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carbonyl group can also engage in hydrogen bonding and other interactions with biological targets, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2-fluorophenyl)ethan-1-one: Similar structure but with a phenyl ring instead of a naphthalene ring.
2-Bromo-1-(2-thienyl)ethan-1-one: Contains a thiophene ring instead of a naphthalene ring
Uniqueness
2-Bromo-1-(6-fluoronaphthalen-2-yl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms on a naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
62244-79-5 |
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Molecular Formula |
C12H8BrFO |
Molecular Weight |
267.09 g/mol |
IUPAC Name |
2-bromo-1-(6-fluoronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H8BrFO/c13-7-12(15)10-2-1-9-6-11(14)4-3-8(9)5-10/h1-6H,7H2 |
InChI Key |
LJQDDHXBIOKJBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C(=O)CBr |
Origin of Product |
United States |
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